Several methods have been developed for synthesizing DL-Leucine-2-13C. One notable approach involves the condensation of sodium salt of ethyl acetamido-[2-13C]cyanoacetate with isobutyl bromide in a solvent such as hexamethylphosphoroustriamide. This method allows for the selective incorporation of the carbon-13 isotope into the leucine structure, yielding high-purity products suitable for research applications .
Another synthesis route includes reacting ethanol, acetoacetamide, sodium ethoxide, and isobutyl bromide, followed by a series of purification steps including distillation and crystallization to obtain DL-leucine with a high degree of purity . These methods emphasize precision in controlling reaction conditions to ensure that the carbon-13 isotope is effectively incorporated into the final product.
DL-Leucine-2-13C has a molecular formula of C6H13NO2, with a molar mass of approximately 131.17 g/mol. The structure features an isobutyl side chain attached to an amino group and a carboxylic acid group, characteristic of amino acids. The specific labeling at the second carbon distinguishes it from unlabeled leucine, which is crucial for tracing studies in metabolic research.
The stereochemistry around the alpha carbon (C1) can be represented as follows:
This structure indicates that DL-Leucine-2-13C exists as a racemic mixture of both L-leucine and D-leucine forms.
DL-Leucine-2-13C participates in various biochemical reactions typical of amino acids, including transamination and deamination. These reactions are vital for amino acid metabolism and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to track isotopic labeling during protein synthesis studies .
In addition to its role in metabolic pathways, DL-Leucine-2-13C can also serve as a tracer in studies assessing protein turnover rates in muscle tissues. The incorporation of carbon-13 allows researchers to utilize techniques like isotope ratio mass spectrometry for precise measurements .
The mechanism by which DL-Leucine-2-13C influences protein synthesis involves its incorporation into newly synthesized proteins during translation. When administered, it enters metabolic pathways where it is converted into various intermediates before being incorporated into proteins.
DL-Leucine-2-13C exhibits properties similar to those of natural leucine. It is typically a white crystalline powder with a melting point ranging from 293 to 295 °C . The compound is soluble in water and exhibits typical amino acid behavior in solution, including zwitterionic characteristics due to its amino and carboxylic groups.
Chemical Properties:
These properties make DL-Leucine-2-13C suitable for various biochemical applications, particularly in isotopic labeling studies.
DL-Leucine-2-13C has several applications in scientific research:
The chemical synthesis of DL-Leucine-2-¹³C employs precision organic chemistry techniques to introduce the ¹³C label at the C-2 (α-carbon) position. A foundational stoichiometric approach involves the condensation of ethyl acetamido-[2-¹³C]cyanoacetate with isobutylbromide in hexamethylphosphorous triamide (HMPT), followed by acid hydrolysis. This method yields DL-[2-¹³C]leucine with high isotopic purity (99 atom % ¹³C) but requires rigorous control of reaction conditions to prevent racemization [2]. The stoichiometric route achieves moderate yields (typically 60-75%) but demands expensive ¹³C-precursors and generates significant chemical waste.
In contrast, emerging catalytic strategies leverage transition metal complexes to improve atom economy. Palladium-catalyzed reductive amination of α-ketoisocaproate-¹³C with isotopically labeled ammonia (¹⁵NH₃) enables simultaneous dual-isotope labeling (¹³C and ¹⁵N) at the C-2 position and amino group. This catalytic method reduces reaction steps and enhances stereochemical control but faces challenges in catalyst recovery under acidic hydrolysis conditions required for deprotection [8]. Recent advances utilize organocatalysts like proline derivatives to asymmetrically aminate 4-methyl-2-oxopentanoate-¹³C, though industrial adoption remains limited by catalyst costs.
Table 1: Comparative Analysis of Synthetic Approaches for DL-Leucine-2-¹³C
Synthetic Method | Key Reagents | Isotopic Purity | Reaction Time | Yield (%) |
---|---|---|---|---|
Stoichiometric Alkylation | Ethyl acetamido-[2-¹³C]cyanoacetate, Isobutylbromide | 99 atom % ¹³C | 48 hours | 60-75% |
Catalytic Reductive Amination | α-Ketoisocaproate-¹³C, ¹⁵NH₃, Pd/C | 99 atom % ¹³C, 98 atom % ¹⁵N | 24 hours | 70-85% |
Organocatalytic Asymmetric Synthesis | 4-Methyl-2-oxopentanoate-¹³C, Chiral amine catalyst | 99 atom % ¹³C | 72 hours | 50-65% |
Enzymatic pathways utilize microbial transaminases to transfer amino groups to α-ketoisocaproate-¹³C precursors. Recombinant E. coli expressing branched-chain amino acid transaminase (BCAT) converts 4-methyl-2-oxopentanoate-¹³C into L-Leucine-2-¹³C with >95% enantiomeric excess. However, this method necessitates subsequent racemization to produce the DL-form, typically via harsh alkaline treatment which degrades yield [5]. Metabolic labeling in bacterial cultures (e.g., E. coli grown on [¹³C₆]-glucose) efficiently generates ¹³C-labeled leucine but lacks position-specificity, resulting in statistical ¹³C distribution across the molecule.
Non-enzymatic pathways overcome specificity limitations through chemical decarboxylation of pre-labeled precursors. The azlactone synthesis of leucine incorporates [¹³C]-cyanide at the C-2 position via Strecker degradation, achieving site-specific labeling. Recent advances employ continuous-flow microreactors to enhance ¹³C-incorporation efficiency (≥98%) while reducing reaction times by 80% compared to batch processes [3]. The non-enzymatic route bypasses biological variability but requires extensive purification to remove metal catalyst residues when using methods like Pd-mediated reductive amination.
Table 2: Efficiency Metrics for Isotope Incorporation Pathways
Labeling Method | Isotopic Specificity | Positional Purity | Byproduct Formation | Scalability |
---|---|---|---|---|
Enzymatic Transamination | Moderate | Variable | α-Ketoacid impurities | Moderate |
Metabolic Labeling | Low | Random distribution | Mixed labeling species | High |
Chemical Decarboxylation | High | Site-specific (C-2) | Heavy metal residues | Low |
Continuous-flow Synthesis | High | Site-specific (C-2) | Solvent waste | Emerging |
DL-Leucine-2-¹³C synthesis inherently generates racemic mixtures requiring advanced chiral resolution techniques. Partition chromatography historically achieved partial separation using cellulose-based stationary phases, but suffered from low loading capacity (<5 mg/g resin) and poor recovery of the expensive ¹³C-material [2]. Modern reverse-phase HPLC with octadecylsilyl (ODS) columns dramatically improves separation. A solvent system of 0.05 M ammonium acetate (pH 4.0)/acetonitrile (81:19 v/v) resolves DL-Leucine-2-¹³C diastereoisomers with baseline separation (resolution factor Rₛ > 1.5) and >99% enantiomeric purity [4].
Dynamic kinetic resolution (DKR) represents a breakthrough by combining in situ racemization with enzymatic resolution. Palladium nanocatalysts racemize the undesired enantiomer while immobilized penicillin G acylase selectively acylates L-Leucine-2-¹³C. This continuous process achieves near-quantitative yields of enantiopure material, reducing isotopic loss during separation to <2% [4]. For preparative-scale applications, simulated moving bed (SMB) chromatography now enables throughputs exceeding 1 kg/day of resolved D- and L-Leucine-2-¹³C with mobile phase recovery >95%, significantly lowering solvent costs.
Industrial production of DL-Leucine-2-¹³C confronts three primary scalability barriers: precursor costs, isotopic dilution, and purification efficiency. Commercially available [¹³C]-cyanide (the key C-2 precursor) constitutes >60% of raw material expenses, with prices exceeding $3,000/g at 99 atom % purity [8]. Catalytic recycling of ¹³C-precursors via hydrogenation of recovered byproducts (e.g., ¹³C-formate from oxidation steps) can reduce precursor costs by 40%.
Isotopic dilution occurs during microbial-based synthesis when natural-abundance carbon sources metabolically dilute the ¹³C-label. Fed-batch bioreactors with tight nutrient control maintain 95% ¹³C-incorporation by minimizing natural carbon uptake, whereas conventional batch systems achieve only 70-80% [3]. Purification bottlenecks emerge from trace metal contamination in catalytic routes and biological endotoxins in fermentation products. Multi-modal purification trains combining ceramic membrane filtration (100 kDa cutoff), activated carbon adsorption, and ion-exchange chromatography achieve pharma-grade purity (>99.5% chemical and isotopic purity) while preserving ¹³C-yield above 85% [8].
Current production capacities remain constrained to <100 kg/year globally due to infrastructure limitations in handling high-cost isotopes. Modular continuous manufacturing platforms that integrate synthesis, resolution, and purification are emerging as solutions to enhance throughput while containing facility footprints. These systems demonstrate 3-fold productivity increases over batch processes, positioning the industry toward metric-ton annual capacities as NMR and diagnostic demand escalates.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9